molecular formula C8H10O2S B039522 5-Isopropylthiophene-3-carboxylic acid CAS No. 123418-51-9

5-Isopropylthiophene-3-carboxylic acid

Cat. No. B039522
M. Wt: 170.23 g/mol
InChI Key: SAYAWUFWZUZLLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of thiophene derivatives, such as 5-Isopropylthiophene-3-carboxylic acid, often involves strategies like palladium-catalyzed perarylation, which includes decarboxylation and C-H bond cleavage for the formation of tetraarylated products (Nakano et al., 2008). Another approach is the metal-metal quadruple bond formation supported by thiophene-carboxylato ligands, indicating complex synthesis routes involving carboxylic acids (Brown-Xu et al., 2013).

Molecular Structure Analysis

The molecular structure of thiophene derivatives reveals interesting features such as extended conjugation and interaction with metal orbitals, providing insights into their electronic structures. For instance, complexes with thiophene-carboxylato ligands show trans-substitution patterns and extended π-conjugation, affecting their optical and electronic properties (Brown-Xu et al., 2013).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions including decarboxylation, perarylation accompanied by C-H bond cleavage, and interactions with palladium catalysts leading to the formation of tetraarylated products. These reactions highlight the compound's reactivity and potential for further chemical modifications (Nakano et al., 2008).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substitution patterns. These properties are crucial for determining their applicability in various domains, including materials science and organic electronics.

Chemical Properties Analysis

The chemical properties of 5-Isopropylthiophene-3-carboxylic acid, including its acidity, reactivity towards nucleophiles, and electrophiles, as well as its potential for further functionalization, are pivotal for its utility in synthetic chemistry. The compound's interaction with palladium catalysts and its ability to undergo decarboxylative C-H arylation are notable examples of its chemical versatility (Zhang et al., 2015).

Scientific Research Applications

Thiophene Derivatives Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Here are some applications:

  • Medicinal Chemistry : Thiophene-based analogs are potential class of biologically active compounds. They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Industrial Chemistry : Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
  • Material Science : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Carboxylic Acids Carboxylic acids are versatile organic compounds with applications in various areas such as organic synthesis, nanotechnology, and polymers . Here are some applications:

  • Organic Synthesis : Carboxylic acids are used in obtaining small molecules and macromolecules .
  • Nanotechnology : Carboxylic acids are used for the modification of the surface of nanoparticles and nanostructures .
  • Polymers : Carboxylic acids are used in the synthesis of synthetic or natural polymers .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-propan-2-ylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-5(2)7-3-6(4-11-7)8(9)10/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYAWUFWZUZLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393308
Record name 5-isopropylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropylthiophene-3-carboxylic acid

CAS RN

123418-51-9
Record name 5-isopropylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of AgNO3 (1.01 g, 5.92 mmol)in 10 mL of H20 and 15 mL of a solution of KOH (1.63 g, 40.8 mmol) were sequentially added to a solution of 760 mg (4.9 mmol) of 2-isopropyl-4-thiophene carboxaldehyde, from step 34a above, in 25 mL of ethanol. The resulting black mixture was stirred at room temperature for 2 hours and filtered. The filtrate was washed with ether, then acidified with 6N HCl and extracted with ether. The extract was washed with H2O and brine, dried over MgSO4 and concentrated to give 680 mg (81%) of the title compound as a yellow solid. mp. 64°-67° C.
[Compound]
Name
solution
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.01 g
Type
catalyst
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Brooks, LL Teh - Journal of Chromatography B: Biomedical Sciences …, 1985 - Elsevier
… An isopropyl analogue, 4-amino-5-isopropylthiophene-3-carboxylic acid (IV), was used as the internal standard. The assay of compounds I and II were applied to the determination of …
Number of citations: 2 www.sciencedirect.com

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